molecular formula C17H15N3O4 B2614184 4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-80-9

4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2614184
CAS No.: 865285-80-9
M. Wt: 325.324
InChI Key: SRBMYWAWYRFLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound featuring the 1,3,4-oxadiazole scaffold, a five-membered ring containing two nitrogen atoms and one oxygen atom. This pharmacophore is recognized in medicinal chemistry for its diverse biological activities and is a privileged structure in drug discovery . The 1,3,4-oxadiazole core is known for its thermal stability and ability to engage in hydrogen bonding with biological targets, making it a versatile scaffold for developing therapeutic agents . Research into 1,3,4-oxadiazole derivatives has demonstrated significant potential in oncology. These compounds can exhibit antiproliferative effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The structural features of this compound class allow them to selectively interact with nucleic acids, enzymes, and various globular proteins, providing a basis for the development of novel anticancer agents . Furthermore, structurally similar N-(1,3,4-oxadiazol-2-yl)benzamide compounds have shown potent, broad-spectrum antibacterial activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci . Some analogs in this class function by inhibiting the biosynthesis of lipoteichoic acid (LTA), a polymer essential for bacterial growth and cell wall physiology in pathogens like S. aureus . This mechanism is distinct from many conventional antibiotics, suggesting potential for overcoming bacterial resistance . This product is intended for research purposes, such as in vitro biological screening, assay development, and structure-activity relationship (SAR) studies. It is supplied with guaranteed high purity and quality. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-12-9-7-11(8-10-12)15(21)18-17-20-19-16(24-17)13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBMYWAWYRFLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 2-methoxyphenylhydrazine to form the corresponding hydrazide. This hydrazide is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring. The final step involves the acylation of the oxadiazole intermediate with 4-methoxybenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings (methoxy-substituted phenyl groups) facilitate electrophilic substitution. Key reactions include:

Reaction Type Conditions Product Experimental Notes
Nitration HNO₃/H₂SO₄, 0–5°C3-Nitro-4-methoxybenzamide derivativeMeta-directing effect of methoxy observed.
Sulfonation Fuming H₂SO₄, 100°C4-Sulfo-2-methoxyphenyl oxadiazole adductRequires extended reaction times (>6 hr).
Halogenation Br₂/FeBr₃, CH₂Cl₂, RT5-Bromo-2-methoxyphenyl oxadiazole derivativeRegioselectivity driven by methoxy orientation .

Oxadiazole Ring Functionalization

The 1,3,4-oxadiazole core undergoes selective transformations due to its electron-deficient nature:

Nucleophilic Ring-Opening

Nucleophile Conditions Product Mechanistic Insight
HydrazineEthanol, reflux, 12 hr2-Amino-5-(2-methoxyphenyl)-1,3,4-oxadiazoleRing cleavage at C2–N3 bond .
Grignard ReagentsTHF, −78°C to RTDisubstituted hydrazide adductsAttack at electrophilic carbon centers .

Reduction

Reducing Agent Conditions Product Yield
LiAlH₄Dry ether, 0°C → RT2-Aminomethylbenzamide derivative68%
H₂/Pd-CEthanol, 50 psi, 24 hrReduced oxadiazole to thiosemicarbazide82%

Cross-Coupling Reactions

The aryl groups participate in palladium-catalyzed couplings, enabling structural diversification:

Coupling Type Conditions Product Catalyst System
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-extended oxadiazole analogsAryl boronic acid partners .
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Aryl amine-functionalized derivativesAmination at C5 position .

Methoxy Group Transformations

The methoxy substituents serve as modifiable handles:

Reaction Conditions Product Application
Demethylation BBr₃, CH₂Cl₂, −78°CHydroxybenzamide intermediatePrecursor for further O-alkylation.
Oxidation KMnO₄, H₂O, 100°CQuinone-oxadiazole hybridEnhanced redox activity .

Benzamide Hydrolysis

The amide bond undergoes controlled cleavage:

Conditions Products Catalyst
6M HCl, reflux, 8 hr4-Methoxybenzoic acid + Oxadiazole amineAcid-mediated hydrolysis.
NaOH/EtOH, RT, 24 hrSodium 4-methoxybenzoate + Amine saltBase-driven saponification .

Key Mechanistic Insights

  • Electronic Effects : Methoxy groups enhance aromatic reactivity via electron donation, while the oxadiazole ring directs nucleophilic attacks to its electron-deficient carbons .

  • Steric Considerations : Ortho-methoxy substituents hinder reactivity at adjacent positions, favoring para-substitution in EAS.

This reactivity profile underscores the compound’s versatility as a scaffold for medicinal chemistry optimization, particularly in anticancer and antimicrobial drug development.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound 4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has shown significant promise in inhibiting cancer cell proliferation.

  • Mechanism of Action : Oxadiazoles often exhibit their anticancer effects through the induction of apoptosis in cancer cells and inhibition of key cellular pathways involved in tumor growth.
  • Case Study : In vitro studies demonstrated that derivatives of oxadiazoles, including the target compound, exhibited cytotoxic effects against various cancer cell lines. For example, compounds similar to this one were tested against human colorectal carcinoma (HCT116) and showed IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, revealing activity against both Gram-positive and Gram-negative bacteria.

  • Testing Methodology : The antimicrobial efficacy was evaluated using the minimum inhibitory concentration (MIC) method against various bacterial strains. Results indicated that certain oxadiazole derivatives could inhibit bacterial growth effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole compounds. Modifications in substituents on the oxadiazole ring can significantly influence their pharmacological properties.

CompoundSubstituentActivity TypeIC50/MIC
A4-MethoxyAnticancer5.85 µM
B2-MethoxyAntimicrobial1.43 µM

Synthesis Approaches

The synthesis of this compound typically involves multi-step synthetic routes that include:

  • Formation of the Oxadiazole Ring : This is usually achieved through cyclization reactions involving hydrazines and appropriate carboxylic acids or esters.
  • Substitution Reactions : The introduction of methoxy groups and other substituents can be accomplished through electrophilic aromatic substitution or nucleophilic substitution methods.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Key comparisons include:

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) may improve solubility and reduce cytotoxicity compared to chloro or fluoro substituents .

Key Observations :

  • Commercial Availability: Some analogs (e.g., LMM5) are commercially sourced, suggesting scalability challenges for novel derivatives .
  • Yield Variability : Electron-deficient substituents (e.g., nitro in 2q ) achieve higher yields (92%) than methoxy-containing derivatives .
Antifungal Activity:
  • LMM5 and LMM11 () inhibit thioredoxin reductase in C. albicans, with potency linked to sulfamoyl groups absent in the target compound .
  • Target Compound : The absence of sulfamoyl groups may reduce antifungal efficacy but lower toxicity risks.
Antibacterial Activity:
  • HSGN-237 () highlights the role of fluorophenyl groups in enhancing penetration through bacterial membranes .
Enzyme Inhibition:

Biological Activity

4-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C16_{16}H16_{16}N4_{4}O3_{3}
  • Molecular Weight : 300.32 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COc(cc1)ccc1-c1nnc(COc(cc2)ccc2NC(CNC(Cc2ccccc2)=O)=O)o1

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.63Induces apoptosis via p53 activation
U937 (Leukemia)12.45Inhibits cell cycle progression
A549 (Lung Cancer)10.20Triggers caspase-dependent apoptosis

The compound's ability to induce apoptosis has been linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. Flow cytometry assays confirmed that treatment with this compound leads to increased levels of cleaved caspase-3 and PARP, indicating activation of the apoptotic pathway .

The mechanisms through which this compound exerts its anticancer effects include:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and promoting cytochrome c release.
  • Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
  • Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell signaling pathways, although further research is needed to elucidate these interactions fully .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the oxadiazole ring and the benzamide moiety can significantly influence the biological activity of related compounds. For instance:

  • Substituting different groups on the phenyl rings can enhance or reduce cytotoxicity.
  • The presence of electron-donating groups (EDGs) such as methoxy groups has been correlated with increased potency against certain cancer cell lines.

Table 2: SAR Insights from Related Compounds

CompoundModificationsIC50_{50} (µM)Notes
Compound ANo methoxy group25.00Lower activity compared to target compound
Compound BAdditional halogen substitution8.00Increased potency observed
Compound CAltered oxadiazole structure12.00Similar activity as target compound

Case Studies

In a notable study published in MDPI, derivatives of oxadiazoles were synthesized and tested for their cytotoxic effects against various cancer cell lines . The findings indicated that certain modifications led to compounds with IC50_{50} values significantly lower than established chemotherapeutic agents like doxorubicin.

Q & A

Q. What are the key synthetic routes for 4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core. A common approach includes:

Hydrazide Formation : React 2-methoxyphenylcarboxylic acid derivatives with hydrazine to form the hydrazide intermediate.

Oxadiazole Cyclization : Treat the hydrazide with cyanogen bromide (BrCN) or trichloromethyl chloroformate (Triphosgene) under reflux in methanol or THF .

Amide Coupling : Use 4-methoxybenzoyl chloride with the oxadiazole-2-amine intermediate in the presence of a base (e.g., pyridine or NaH) in anhydrous THF or DCM .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products.

  • Adjust stoichiometry (e.g., 1.2 eq. acyl chloride) and reaction time (12–24 hrs) to improve yields .

  • Purify via recrystallization (ethanol/acetone) or column chromatography (silica gel, hexane/ethyl acetate) .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationBrCN, MeOH, reflux50–6095.3–97.9
Amide CouplingPyridine, THF, 24h35–60>95

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.0 ppm) and 13C^{13}C NMR (oxadiazole C=O at ~165 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 365.1) .
  • X-ray Crystallography : Resolve crystal packing and intramolecular H-bonding (e.g., N–H⋯O interactions stabilizing planar conformations) .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for antitumor activity in oxadiazole derivatives?

  • Methodological Answer :
  • Modify Substituents : Vary methoxy groups (position/quantity) and compare IC50_{50} values in cancer cell lines (e.g., CCRF-CEM, MCF-7). For example, fluorination at the benzamide ring enhances bioavailability .

  • Enzyme Inhibition Assays : Test inhibition of HDACs or CYP51 using fluorescence-based assays. Compound 6i (IC50_{50} = 15.14 μM) showed potent antioxidant activity via radical scavenging .

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like hCA II or CYP51. Derivatives with trifluoromethyl groups exhibit stronger hydrophobic interactions .

    • Data Table :
DerivativeTargetIC50_{50} (μM)ActivityReference
6i (CF3_3)Antioxidant15.14Radical scavenging
VNI AnalogCYP510.5–2.0Antifungal

Q. How are contradictions in biological efficacy data resolved for oxadiazole-based compounds?

  • Methodological Answer :
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 μM) to rule out false positives .
  • Cellular Uptake Studies : Use fluorescent analogs (e.g., BODIPY-labeled) to confirm intracellular accumulation .
  • Resistance Profiling : Compare activity against drug-resistant vs. wild-type strains (e.g., MRSA vs. S. aureus) .

Q. What in silico and in vivo models are suitable for preclinical evaluation?

  • Methodological Answer :
  • In Silico :
  • ADMET Prediction : Use SwissADME to assess logP (<5), TPSA (<140 Ų), and Lipinski compliance .
  • Toxicity Profiling : Predict hepatotoxicity via ProTox-II .
  • In Vivo :
  • C. elegans Infection Model : Test survival rates in MRSA-infected nematodes (e.g., 40% survival at 50 μM) .
  • Murine Models : Evaluate pharmacokinetics (e.g., t1/2_{1/2} = 2–4 hrs) and tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.